
2-méthyl-1H-indole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-methyl-1H-indole-7-carbonitrile is a derivative of the indole structure, which is a prevalent scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities, as evidenced by the synthesis and evaluation of various substituted indoles in the provided papers .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions, as seen in the one-pot synthesis of tetrazolopyrimidine-6-carbonitrile compounds, which included a 3-cyanoacetyl indole as a starting material . Another approach is the AlCl3-mediated C-C bond formation, which was used to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives without the need for N-protection of the indoles . Additionally, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile has been employed to prepare 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . The Nenitzescu synthesis is another notable method, which was used to create a key intermediate for selective androgen receptor modulators .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often confirmed using techniques such as single crystal X-ray diffraction. For instance, the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was established to confirm the product of the synthesis . Similarly, the crystal and molecular structure of carbene complexes of cycloplatinated 1H-indole derivatives were determined, showcasing the versatility of indole as a ligand in coordination chemistry .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, forming new bonds and structures. The cycloplatinated indole compounds, for example, react with neutral ligands such as CO and styrene, replacing DMSO in the complex . The Vinylnitrene Cyclization is another reaction that was developed to prepare 4-hydroxy-1H-indole-2-carbonitrile, demonstrating the adaptability of indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, revealing solvent effects on emission spectra . The crystal structure of 2-(6-chloro-1H-indol-3-yl)acetonitrile showed that the carbonitrile group is twisted away from the indole ring, affecting the molecule's overall conformation and intermolecular interactions .
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole se sont avérés prometteurs en tant qu'agents antiviraux. Par exemple :
- Dérivés de 6-amino-4-alkylés substitués-1H-indole-2-carboxylates substitués ont démontré une activité inhibitrice contre le virus influenza A .
Applications Antimalariques
Bien que le 2-méthyl-1H-indole-7-carbonitrile n'ait pas été spécifiquement étudié, les dérivés de l'indole ont été étudiés en tant qu'agents antimalariques.
En résumé, l'échafaudage de l'indole offre une multitude de possibilités pour le développement de médicaments et les innovations thérapeutiques. Les chercheurs continuent d'explorer son potentiel dans divers domaines, et le this compound reste un composé intéressant à étudier plus en profondeur . 🌿🔬
Safety and Hazards
The safety information for 2-methyl-1H-indole-7-carbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Orientations Futures
While the future directions for 2-methyl-1H-indole-7-carbonitrile are not explicitly mentioned in the retrieved data, indole derivatives have been the focus of considerable research activity due to their biological and pharmaceutical activities . This suggests that there may be potential for further exploration and development of compounds like 2-methyl-1H-indole-7-carbonitrile in the future.
Mécanisme D'action
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer, microbial infections, and different types of disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives’ action can be diverse, depending on the specific derivative and its targets. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
2-methyl-1H-indole-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can lead to significant changes in their biochemical properties, making it a valuable compound for biochemical studies.
Cellular Effects
The effects of 2-methyl-1H-indole-7-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-methyl-1H-indole-7-carbonitrile, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, they can affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting their importance in cellular biology.
Molecular Mechanism
At the molecular level, 2-methyl-1H-indole-7-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The binding interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can result in changes in gene expression, further influencing cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-indole-7-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 2-methyl-1H-indole-7-carbonitrile in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-indole-7-carbonitrile can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects of 2-methyl-1H-indole-7-carbonitrile is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism . The metabolic pathways of 2-methyl-1H-indole-7-carbonitrile can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . Understanding the transport and distribution of 2-methyl-1H-indole-7-carbonitrile can help elucidate its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-methyl-1H-indole-7-carbonitrile can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-methyl-1H-indole-7-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCAKSOPUONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

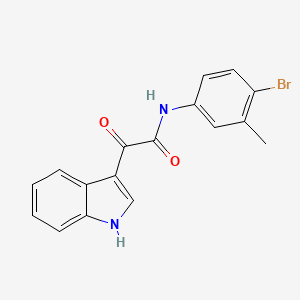
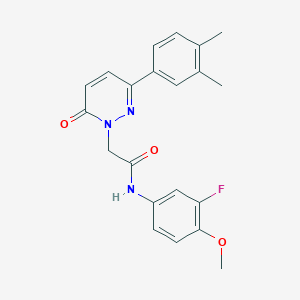


![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)
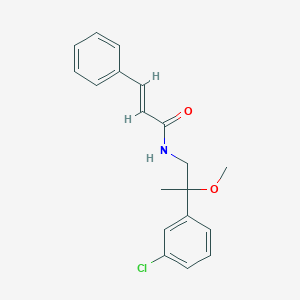

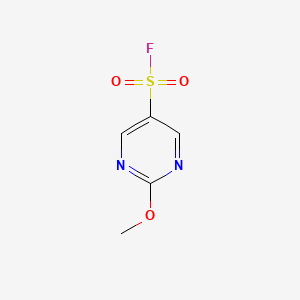

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)
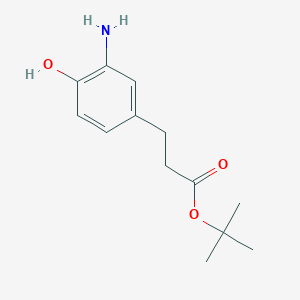
![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)